Ethyl 4-methylnaphthalene-1-carboximidate

Enzyme inhibition profiling 5-lipoxygenase soluble epoxide hydrolase

Ethyl 4-methylnaphthalene-1-carboximidate (CAS 887591-87-9) is the direct aminolysis precursor for 4-methyl-substituted naphthalene amidine libraries—delivering the target amidines in 1 step versus 3–4 steps from the carboxylic acid. It ships with a built‑in counter‑screen dataset: documented non‑toxicity in Jurkat, THP‑1, and HEK293T cells (EC₅₀ > 4–8 µM) and no confounding activity against 5‑LOX or sEH (IC₅₀ > 10 µM), enabling clean pathway‑selective probe development. This compound is the negative control standard for immunomodulatory screens and a benchmark data point for computational ADMET models (MW 213.27, LogP 3.61–3.80, tPSA 33.1 Ų).

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 887591-87-9
Cat. No. B11889795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylnaphthalene-1-carboximidate
CAS887591-87-9
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=CC=C(C2=CC=CC=C21)C
InChIInChI=1S/C14H15NO/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9,15H,3H2,1-2H3
InChIKeyVQRUMVLHUJTUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methylnaphthalene-1-carboximidate (CAS 887591-87-9): A Specialized Naphthalene Carboximidate Building Block for Medicinal Chemistry and Chemical Biology


Ethyl 4-methylnaphthalene-1-carboximidate (CAS 887591-87-9) is a synthetic organic compound belonging to the carboximidate (alkyl imidate) class, characterized by an imino-ether functional group (–C(=NH)–O–R) attached to a 4-methyl-substituted naphthalene ring system [1]. With a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.27 g/mol, this compound is structurally positioned as a reactive intermediate that can undergo nucleophilic addition, hydrolysis, or aminolysis to generate esters, amides, and amidines, respectively . Commercially, the compound is offered at purities of 97% (CheMenu, catalog CM236185) and ≥98% (MolCore), and is listed in authoritative databases including PubChem (SID 17450324, DTXSID00695374) and ChEMBL (CHEMBL5205807) [2]. It is exclusively marketed for research use, with suppliers including Alfa Chemistry and Beta Pharma Scientific .

Why Ethyl 4-methylnaphthalene-1-carboximidate Cannot Be Replaced by Generic Naphthalene Carboximidates or Carboxamidines in NF-κB Pathway Screening and Synthetic Chemistry Workflows


Within the naphthalene derivative family, subtle structural variations produce divergent biological and chemical performance profiles that preclude simple interchange. The 4-methyl substitution on the naphthalene ring directly influences the compound's lipophilicity (predicted LogP = 3.61–3.80) and electronic properties of the reactive imidate center, altering both reaction rates in downstream amidine synthesis and interactions with biological targets . Published screening data demonstrate that unsubstituted naphthalene-1-carboximidamide (CAS 14805-64-2) acts as a potent urokinase inhibitor, whereas the target 4-methyl carboximidate ester shows no significant activity against 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase (sEH) (IC₅₀ > 10,000 nM) [1]. This differential selectivity, combined with the compound's distinct cytotoxicity profile across Jurkat, THP-1, and HEK293T cell lines, means that substituting a des-methyl analog or an amidine congener will yield non-equivalent results in both biological assays and synthetic transformations [2].

Quantitative Differentiation Evidence: Ethyl 4-methylnaphthalene-1-carboximidate vs. Closest Structural Analogs


Absence of 5‑Lipoxygenase and Soluble Epoxide Hydrolase Inhibition vs. Unsubstituted Naphthalene Carboxamidines with Known Enzyme Inhibitory Activity

In head-to-head profiling within the same assay panel (ChEMBL/BindingDB curated dataset), ethyl 4-methylnaphthalene-1-carboximidate (BDBM50591538) exhibited no meaningful inhibition of human recombinant 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase (sEH), with IC₅₀ values greater than 10,000 nM (i.e., >10 µM) for both targets [1]. For context, structurally related naphthalene-1-carboximidamide (CAS 14805-64-2) has been characterized as a potent urokinase inhibitor with demonstrated tumor cell growth suppression in culture, while 2-substituted-1-naphthol analogs in the literature achieve 5-LOX IC₅₀ values in the low micromolar to nanomolar range [2]. This 4-methyl carboximidate ester therefore occupies a distinct pharmacological space: it is inactive against the panel of enzymes where non-methylated carboxamidines show potency, making it a valuable negative control or scaffold for selectivity-by-design strategies in medicinal chemistry campaigns targeting the NF-κB pathway without confounding LOX/sEH off-target effects.

Enzyme inhibition profiling 5-lipoxygenase soluble epoxide hydrolase selectivity screening

Multi-Cell-Line Cytotoxicity Profile: No Acute Toxicity in Jurkat T, THP-1 Monocyte, and HEK293T Cells at Concentrations up to 4–8 µM

Ethyl 4-methylnaphthalene-1-carboximidate (PubChem SID 17450324) was evaluated in a panel of three human cell lines under standardized ATP-based viability assays. In Jurkat T cells, the compound showed no cytotoxicity (EC₅₀ > 8 µM) after 16-hour exposure [1]. In THP-1 monocytic cells, it was similarly non-toxic (EC₅₀ > 8 µM) [2]. In HEK293T embryonic kidney cells, viability was maintained at concentrations up to 4 µM (EC₅₀ > 4 µM) [3]. These data were generated as part of a counter-screen to confirm that reduced IL-2 production in an NF-κB activation assay (AID 1271) was not attributable to compound toxicity. In contrast, certain naphthalene imide and diimide derivatives (e.g., 1,4,5,8-naphthalenetetracarboxylic diimides) are reported to exhibit significant antiproliferative cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range [4]. This favorable safety window in non-cancerous and immune cell lines makes the compound particularly suitable for NF-κB pathway mechanistic studies where compound-induced cell death would otherwise generate false-positive pathway inhibition signals.

Cytotoxicity profiling NF-κB pathway Cell viability Safety pharmacology

NF-κB Pathway Selectivity Signal in Primary Screening Cascade Without Cytotoxicity Confounding

PubChem SID 17450324 was identified as a possible candidate to selectively inhibit NF-κB activation across a cascade of primary screening assays (AID 1266, 1269, 1270, 1287, and 1368), performed at the Sanford-Burnham Center for Chemical Genomics [1][2]. The compound reduced IL-2 production in Jurkat T cells (AID 1271), and the parallel cytotoxicity counter-screens (AID 1367, 1299, 1372) confirmed that this functional effect was not driven by cell death [3]. This combinatorial evidence—activity in an NF-κB-dependent functional readout with confirmed absence of cytotoxicity—distinguishes the compound from many promiscuous naphthalene derivatives that exert cellular effects through non-specific membrane disruption or redox cycling. While structurally related naphthalene carboxamides have been patented for dual kinase/HDAC inhibition, those compounds exhibit cytotoxicity-driven antiproliferative activity, making them less suitable as clean pathway probes [4].

NF-κB inhibition Pathway selectivity Immunomodulation Hit-to-lead

Reactive Carboximidate Ester Functionality Enables Direct Aminolysis to 4-Methyl-Naphthalene-1-Carboxamidines: A Synthetic Advantage Over Methyl Ester or Amide Precursors

The carboximidate (imidate) functional group is a privileged intermediate for amidine synthesis via nucleophilic attack of amines followed by ethanol elimination. Ethyl 4-methylnaphthalene-1-carboximidate is synthesized from 4-methylnaphthalene-1-carbonitrile (CAS 36062-93-8) via the Pinner reaction (acid-catalyzed alcoholysis) [1]. This route enables direct one-step conversion to diverse 4-methyl-naphthalene-1-carboxamidines under mild conditions (amine addition, room temperature to 60 °C), without the need for activating agents (e.g., HATU, EDCI) or protecting group manipulations required when starting from the corresponding carboxylic acid or methyl ester . In contrast, the des-methyl analog ethyl naphthalene-1-carboximidate (CAS 46389-16-6, MW 199.25) generates amidines lacking the 4-methyl substituent that influences both lipophilicity (ΔLogP ≈ +0.5 for methyl substitution) and steric environment around the amidine binding pharmacophore . For medicinal chemists exploring structure-activity relationships (SAR) around the naphthalene 4-position, the target compound provides a direct, atom-economical entry point that is not attainable with the unsubstituted analog.

Synthetic chemistry Amidine synthesis Pinner reaction Building block

Computed Physicochemical Properties Define a Distinct Property Space for 4-Methyl Substitution vs. Unsubstituted and Dimethylamino Naphthalene Analogs

Computed molecular properties reveal that the 4-methyl substituent and ethyl carboximidate group place this compound in a differentiated physicochemical space relative to close analogs. Ethyl 4-methylnaphthalene-1-carboximidate has a topological polar surface area (tPSA) of 33.1–33.08 Ų, a predicted LogP of 3.61–3.80, a molecular weight of 213.27 g/mol, and one hydrogen bond donor . Its closest comparator, ethyl naphthalene-1-carboximidate (CAS 46389-16-6, C₁₃H₁₃NO, MW 199.25), lacks the 4-methyl group, resulting in lower molecular weight (ΔMW = –14.02) and reduced lipophilicity (estimated ΔLogP ≈ –0.5) . Another isomeric analog, 2-acetyl-6-(dimethylamino)naphthalene (CAS 68520-00-3, also C₁₄H₁₅NO, MW 213.28), shares the identical elemental formula but differs fundamentally in functional groups (ketone + tertiary amine vs. imidate), leading to distinct hydrogen-bonding capacity (1 HBD + 3 HBA vs. 1 HBD + 2 HBA) . These differences translate to altered membrane permeability, solubility, and protein-binding characteristics that must be matched to specific assay requirements.

Physicochemical properties Lipophilicity Polar surface area Drug-likeness

Commercial Availability at Defined High Purity from Multiple Vetted Suppliers, Enabling Reproducible Procurement Across International Research Sites

Ethyl 4-methylnaphthalene-1-carboximidate is stocked and supplied at analytically verified purity levels by multiple independent vendors, a procurement reliability factor not uniformly available for research-grade naphthalene carboximidates. MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems, specifically marketing it for global pharmaceutical R&D and quality control applications . CheMenu lists the compound at 97% purity (catalog CM236185) with transparent CAS registration . CymitQuimica (Biosynth brand) supplies the compound at ≥95% purity with batch-specific documentation . In contrast, the unsubstituted analog ethyl naphthalene-1-carboximidate (CAS 46389-16-6) is listed by fewer suppliers with less defined purity specifications, and the 4-methylcarboxamidine analog (4-methylnaphthalene-1-carboxamidine, CAS 69228-21-3) is significantly less commercially accessible . For multi-site research programs requiring consistent lot-to-lot performance and regulatory documentation, this multi-supplier landscape with defined purity tiers reduces supply chain risk.

Commercial sourcing Purity specification ISO quality Global procurement

Validated Application Scenarios for Ethyl 4-methylnaphthalene-1-carboximidate in NF-κB Drug Discovery, Amidine Library Synthesis, and Selectivity Profiling Workflows


NF-κB Pathway Hit Validation and Selectivity Counter-Screening

Researchers performing high-throughput screens for NF-κB inhibitors can deploy ethyl 4-methylnaphthalene-1-carboximidate as a pathway-selective probe with pre-established cytotoxicity safety data. The compound's documented activity in the Sanford-Burnham NF-κB screening cascade (AID 1266, 1269, 1270, 1287, 1368), combined with confirmed non-toxicity in Jurkat, THP-1, and HEK293T cells (EC₅₀ > 4–8 µM), provides a built-in counter-screen dataset that accelerates hit triage [1][2]. Unlike naphthalene diimides that exhibit confounding cytotoxicity at similar concentrations, this compound enables clean differentiation between pathway-specific inhibition and non-specific cellular stress responses.

One-Step Diversification to 4-Methyl-Naphthalene-1-Carboxamidine Libraries for Structure-Activity Relationship (SAR) Studies

Medicinal chemists synthesizing focused libraries of naphthalene-based amidines can use ethyl 4-methylnaphthalene-1-carboximidate as a direct precursor for amine diversity. The reactive carboximidate ester undergoes aminolysis with primary or secondary amines under mild conditions (RT–60 °C, ethanol elimination) to yield the corresponding 4-methyl-substituted amidines without coupling reagents or protecting group strategies . This synthetic efficiency (1 step vs. 3–4 steps from the carboxylic acid) makes it the preferred building block when exploration of the naphthalene 4-position SAR is the primary objective.

Enzyme Selectivity Profiling Panels for 5-LOX and sEH Counter-Screening

In drug discovery programs where avoiding modulation of arachidonic acid metabolism is critical, the documented inactivity of ethyl 4-methylnaphthalene-1-carboximidate against 5-lipoxygenase and soluble epoxide hydrolase (IC₅₀ > 10 µM for both) makes it a suitable negative control compound [3]. When screening compound libraries for anti-inflammatory or immunomodulatory activity, including this compound as an enzyme-inactive reference standard helps validate that observed cellular effects are not mediated through the 5-LOX/sEH pathways—a quality control step not achievable with unsubstituted naphthalene carboxamidines that demonstrate enzyme inhibitory activity.

Physicochemical Reference Standard for Naphthalene-Based Compound Library Property Calculations

Computational chemists and cheminformatics teams building predictive models for naphthalene derivative drug-likeness can use the experimentally validated and computed property set of ethyl 4-methylnaphthalene-1-carboximidate (MW 213.27, LogP 3.61–3.80, tPSA 33.1 Ų, 1 HBD, 2 HBA) as a benchmark data point . Its well-defined properties bridge the gap between simpler naphthalene carboximidates (MW ~199, LogP ~3.1) and more complex dimethylamino-substituted analogs (MW 213, HBA = 3), providing a critical mid-range reference for property-based compound selection in virtual screening campaigns.

Quote Request

Request a Quote for Ethyl 4-methylnaphthalene-1-carboximidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.